Cas no 10416-67-8 (1H-Isoindole-1,3(2H)-dione,2-(trimethylsilyl)-)
1H-Isoindole-1,3(2H)-dione,2-(trimethylsilyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindole-1,3(2H)-dione,2-(trimethylsilyl)-
- 2-trimethylsilylisoindole-1,3-dione
- N-(TRIMETHYLSILYL)PHTHALIMIDE
- N-TRIMETHYLSILYLPHTHALIMIDE
- N-SiMe3-phthalimide
- N-trimethylsilanyl-phthalimide
- TMS-phthalimide
- Trimethylsilylphthalimid
- Nsc 252169
- Einecs 233-893-2
- Phthalimide, N-(trimethylsilyl)- (8ci)
- 2-(Trimethylsilyl)-1H-isoindole-1,3(2H)-dione
- 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)-
- FT-0636702
- EN300-7350042
- 2-(trimethylsilyl)-2,3-dihydro-1H-isoindole-1,3-dione
- NSC-252169
- SCHEMBL8744524
- Phthalimide, TMS derivative
- tert-butyl?4-(5-iodopyridazin-1(2H)-yl)piperidine-1-carboxylate
- A902051
- UNII-5X68NVE2AO
- 2-(trimethylsilyl)isoindoline-1,3-dione
- 2-(Trimethylsilyl)-1H-isoindole-1,3(2H)-dione #
- AKOS024334164
- 5X68NVE2AO
- NS00052261
- 2-(trimethylsilyl)-1 h-isoindole-1,3(2h)-dione
- 1H-Isoindole-1, 2-(trimethylsilyl)-
- Phthalimide, N-(trimethylsilyl)-
- NSC252169
- 10416-67-8
- DTXSID5065069
- Phthalimide-tms
- G24500
- DB-040517
-
- MDL: MFCD00023026
- Inchi: 1S/C11H13NO2Si/c1-15(2,3)12-10(13)8-6-4-5-7-9(8)11(12)14/h4-7H,1-3H3
- InChI Key: ZRAPHEBMDYQXKR-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 219.07200
- Monoisotopic Mass: 219.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.4A^2
Experimental Properties
- Density: 1.15
- Boiling Point: 300.3°Cat760mmHg
- Flash Point: 135.4°C
- Refractive Index: 1.554
- PSA: 37.38000
- LogP: 2.05540
1H-Isoindole-1,3(2H)-dione,2-(trimethylsilyl)- Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
1H-Isoindole-1,3(2H)-dione,2-(trimethylsilyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D585339-10g |
N-(Trimethylsilyl)phthalimide |
10416-67-8 | 97% | 10g |
$685 | 2024-08-03 | |
| Enamine | EN300-7350042-0.05g |
2-(trimethylsilyl)-2,3-dihydro-1H-isoindole-1,3-dione |
10416-67-8 | 95% | 0.05g |
$66.0 | 2023-06-03 | |
| Enamine | EN300-7350042-0.1g |
2-(trimethylsilyl)-2,3-dihydro-1H-isoindole-1,3-dione |
10416-67-8 | 95% | 0.1g |
$98.0 | 2023-06-03 | |
| Enamine | EN300-7350042-0.25g |
2-(trimethylsilyl)-2,3-dihydro-1H-isoindole-1,3-dione |
10416-67-8 | 95% | 0.25g |
$142.0 | 2023-06-03 | |
| Enamine | EN300-7350042-0.5g |
2-(trimethylsilyl)-2,3-dihydro-1H-isoindole-1,3-dione |
10416-67-8 | 95% | 0.5g |
$271.0 | 2023-06-03 | |
| Enamine | EN300-7350042-1.0g |
2-(trimethylsilyl)-2,3-dihydro-1H-isoindole-1,3-dione |
10416-67-8 | 95% | 1g |
$371.0 | 2023-06-03 | |
| Enamine | EN300-7350042-2.5g |
2-(trimethylsilyl)-2,3-dihydro-1H-isoindole-1,3-dione |
10416-67-8 | 95% | 2.5g |
$726.0 | 2023-06-03 | |
| Enamine | EN300-7350042-5.0g |
2-(trimethylsilyl)-2,3-dihydro-1H-isoindole-1,3-dione |
10416-67-8 | 95% | 5g |
$1075.0 | 2023-06-03 | |
| Enamine | EN300-7350042-10.0g |
2-(trimethylsilyl)-2,3-dihydro-1H-isoindole-1,3-dione |
10416-67-8 | 95% | 10g |
$1593.0 | 2023-06-03 | |
| Aaron | AR008SSO-50mg |
N-Trimethylsilylphthalimide |
10416-67-8 | 95% | 50mg |
$116.00 | 2025-02-14 |
1H-Isoindole-1,3(2H)-dione,2-(trimethylsilyl)- Related Literature
-
Jorge A. Gardu?o,Alma Arévalo,Juventino J. García Dalton Trans. 2015 44 13419
Additional information on 1H-Isoindole-1,3(2H)-dione,2-(trimethylsilyl)-
Introduction to 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- (CAS No. 10416-67-8)
1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- (CAS No. 10416-67-8) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound, also known as 2-(Trimethylsilyl)isoindoline-1,3-dione, is characterized by its unique structural features and reactivity, making it an essential building block in various chemical processes.
The molecular structure of 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- consists of an isoindole core with a trimethylsilyl group attached to the 2-position. The isoindole framework is a five-membered heterocyclic ring fused to a benzene ring, which imparts significant stability and reactivity to the molecule. The trimethylsilyl group, known for its electron-withdrawing properties and steric bulk, plays a crucial role in modulating the reactivity and selectivity of the compound in various chemical transformations.
In recent years, 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- has gained attention due to its potential applications in the synthesis of bioactive molecules and pharmaceutical intermediates. Research has shown that this compound can serve as a key intermediate in the synthesis of various drugs and drug candidates. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of 2-(Trimethylsilyl)isoindoline-1,3-dione in the synthesis of novel antitumor agents with improved efficacy and reduced side effects.
The synthetic versatility of 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- is further highlighted by its ability to undergo a wide range of chemical reactions. These include nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and cycloaddition reactions. The presence of the trimethylsilyl group allows for precise control over reaction conditions and product selectivity, making it an attractive choice for synthetic chemists working on complex molecular architectures.
In addition to its synthetic applications, 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- has shown promise in materials science. Recent studies have explored its use in the development of functional materials with unique optical and electronic properties. For example, researchers at the University of California have utilized this compound as a building block for the synthesis of conjugated polymers with tunable bandgaps and high charge carrier mobilities. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The physical properties of 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 95°C to 97°C. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF), which facilitates its use in various synthetic protocols. Its stability under standard laboratory conditions makes it suitable for long-term storage and handling.
Safety considerations are an important aspect when working with 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)-. While it is not classified as a hazardous material under current regulations, proper handling and storage practices should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles when handling the compound.
In conclusion, 1H-Isoindole-1,3(2H)-dione, 2-(trimethylsilyl)- (CAS No. 10416-67-8) is a valuable compound with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists working on advanced molecular designs and functional materials. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow further.
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